molecular formula C8H6ClN3O2 B13170732 6-Chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

6-Chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

Cat. No.: B13170732
M. Wt: 211.60 g/mol
InChI Key: YBUDJSRMOJGEJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzoxazole-2-amine: A similar compound with a different functional group.

    6-Chloro-1,3-benzoxazole-2-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group.

Uniqueness

6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12)

InChI Key

YBUDJSRMOJGEJJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)OC(=N2)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)C(=NO)N

Origin of Product

United States

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